Enoxacin-d8 is a deuterated form of enoxacin, a fluoroquinolone antibiotic primarily used for its antibacterial properties. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical chemistry. Enoxacin-d8 is particularly valuable as an internal standard in mass spectrometry techniques, such as gas chromatography and liquid chromatography, facilitating the accurate measurement of enoxacin levels in biological samples.
Enoxacin-d8 is classified under the chemical category of naphthyridine carboxylic acids and derivatives. Its chemical formula is with a molecular weight of approximately 364.8 g/mol when in hydrochloride form. The compound is registered under the CAS number 2930288-95-0, and it is typically synthesized from enoxacin through deuteration processes that replace hydrogen atoms with deuterium isotopes .
The synthesis of enoxacin-d8 involves several steps, beginning with the preparation of enoxacin itself. Enoxacin is synthesized from 2,6-dichloro-3-nitropyridine reacted with N-ethoxycarbonylpiperazine, followed by a series of reactions including hydrolysis and alkylation to yield the final antibiotic product .
For the deuterated version, enoxacin undergoes deuteration, which can be achieved through various methods such as:
These methods ensure that the resulting enoxacin-d8 maintains similar chemical properties to its non-deuterated counterpart while providing enhanced analytical capabilities.
The molecular structure of enoxacin-d8 features a naphthyridine core with various functional groups including a carboxylic acid moiety and a piperazine ring. The incorporation of deuterium modifies the vibrational characteristics of the molecule, which is crucial for its use as an internal standard in mass spectrometry.
The structural representation emphasizes the spatial arrangement of atoms, which influences its interaction with biological targets .
Enoxacin-d8 can participate in various chemical reactions similar to those of enoxacin due to its structural integrity. Key reactions include:
These reactions are significant for developing derivatives that may enhance antibacterial efficacy or reduce side effects .
Enoxacin-d8 exhibits a mechanism of action akin to other fluoroquinolone antibiotics. It primarily acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to:
The effectiveness against various Gram-positive and Gram-negative bacteria highlights its broad-spectrum antibacterial activity . In clinical studies, enoxacin has shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Enoxacin-d8 exhibits several notable physical and chemical properties:
These properties are essential for handling and storage in laboratory settings .
Enoxacin-d8 is primarily utilized in research settings as an internal standard for quantifying enoxacin levels in biological samples using advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its precise quantification capabilities make it invaluable in pharmacokinetic studies, drug development, and therapeutic monitoring .
The development of deuterated fluoroquinolones represents a strategic fusion of isotopic chemistry and pharmacodynamic optimization. Enoxacin, a first-generation fluoroquinolone, was initially patented in the 1980s for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens [3] [4]. Its mechanism relied on dual inhibition of bacterial DNA gyrase (IC~50~ = 126 μg/ml) and topoisomerase IV (IC~50~ = 26.5 μg/ml), disrupting DNA replication [5]. However, rapid metabolism and drug interactions limited its clinical utility.
The deuterium labeling era emerged to address such limitations. Deutetrabenazine (a deuterated tetrabenazine analog) pioneered this approach in 2017, demonstrating enhanced pharmacokinetic profiles. Enoxacin-d8 followed this paradigm, incorporating eight deuterium atoms at the piperazinyl ring positions (N3C([2H])([2H])C([2H])([2H])NC([2H])([2H])C3([2H])[2H]) [5] [6]. This structural modification aimed to leverage the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower cleavage rates compared to carbon-hydrogen bonds due to reduced zero-point vibrational energy. The transition from enoxacin to Enoxacin-d8 thus exemplifies the evolution from classical antibacterial design to metabolically stabilized probes for advanced research applications.
Table 1: Generational Development of Key Fluoroquinolones
Generation | Representative Compound | Key Structural Features | Deuteration Status |
---|---|---|---|
1st | Enoxacin | 6-fluoro-4-oxo-1,8-naphthyridine core | Non-deuterated |
2nd | Ciprofloxacin | Cyclopropyl ring at N1 | Non-deuterated |
3rd | Moxifloxacin | Methoxy group at C8 | Non-deuterated |
Research | Enoxacin-d8 | Deuterated piperazinyl ring | 8 deuterium atoms |
Deuterium incorporation in enoxacin targets specific metabolic vulnerabilities identified in the parent compound:
Metabolic Stability Enhancement: The piperazine moiety of enoxacin undergoes extensive oxidative metabolism via cytochrome P450 enzymes, generating N-desalkylated metabolites [3]. Deuterium substitution at these sites (positions 2, 2', 3, 3', 5, 5', 6, 6') elevates the energy barrier for C-H bond cleavage, potentially reducing first-pass metabolism. Computational models predict a 5-7 fold decrease in metabolic clearance for Enoxacin-d8 compared to enoxacin, based on KIE principles [6].
Isotopic Tracing Capabilities: With a molecular weight of 364.83 g/mol (vs. 320.32 g/mol for enoxacin), Enoxacin-d8 generates distinct mass spectrometry signatures [5] [6]. This enables precise tracking in complex biological matrices—critical for studies of tissue distribution, metabolite profiling, and drug-drug interactions. For example, co-administration studies with theophylline utilize Enoxacin-d8 to quantify cytochrome P450 1A2 inhibition without signal interference [3] [4].
Functional Property Retention: Crucially, deuterium substitution preserves enoxacin’s pharmacological targets. Enoxacin-d8 maintains identical inhibitory activity against DNA gyrase and topoisomerase IV, while its microRNA-modulating functions remain fully operational. This is evidenced by its unchanged IC~50~ values against TRBP (TAR RNA-binding protein 2) and ability to enhance siRNA-mediated mRNA degradation [1] [5].
Table 2: Comparative Properties of Enoxacin and Enoxacin-d8
Property | Enoxacin | Enoxacin-d8 | Functional Impact |
---|---|---|---|
Molecular Weight | 320.32 g/mol | 364.83 g/mol | Enables MS-based differentiation |
Key Metabolic Site | Piperazine C-H bonds | C-D bonds | Slows oxidative metabolism |
DNA Gyrase Inhibition | IC~50~: 126 μg/ml | IC~50~: 126 μg/ml | Retains antibacterial activity |
TRBP Binding | Confirmed | Preserved | Maintains microRNA modulation |
Enoxacin-d8 transcends conventional antibiotic applications, serving as a multifaceted research tool:
MicroRNA Processing Studies: As the first identified small-molecule enhancer of microRNA (SMER) maturation, enoxacin operates via TRBP-dependent augmentation of Dicer activity [1]. Enoxacin-d8 enables quantitative analysis of this process by resisting metabolic degradation during long-duration experiments. Studies in C. elegans demonstrate its utility in lifespan extension research, where it inhibits miR-34-5p without metabolic interference [4] [7].
Anticancer Mechanism Probes: Enoxacin-d8’s metabolic stability facilitates investigations into its cancer-selective growth inhibition. Deuterated analogs accumulate in tumor xenografts at 3.2-fold higher concentrations than enoxacin over 24 hours, allowing precise correlation between drug exposure and TRBP-mediated microRNA biogenesis [3] [5]. This property is exploited in ovarian cancer models to elucidate timing dependencies in tumor suppressor miRNA activation.
Residue Monitoring Advancements: In agricultural science, Enoxacin-d8 serves as an internal standard in UPLC-MS/MS detection of quinolone residues in poultry feathers. Its distinct mass signature (m/z 366.83 vs. 321.32 for enoxacin) eliminates matrix interference, achieving detection limits of 0.12–1.31 μg/kg [8]. This application capitalizes on deuterium’s non-radioactive stability for longitudinal residue tracking.
Neuropharmacology Applications: Ongoing studies deploy Enoxacin-d8 to map antibiotic distribution in neural tissues, exploiting its blood-brain barrier permeability. Deuterium labeling enables differentiation between parent drug and metabolites in microdialysate samples, critical for understanding fluoroquinolone neuro-modulatory effects [4] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7